1-Hydroxyanthrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological Activity:

1-Hydroxyanthrone, a simple anthrone derivative, has been investigated for its potential biological activities. While research is limited, some studies suggest it may possess antibacterial and antifungal properties. However, further research is needed to confirm these findings and understand the underlying mechanisms of action [].

Precursor for Drug Development:

Due to its structural similarity to anthralin (a clinically used drug for psoriasis), 1-hydroxyanthrone has been explored as a potential precursor for the development of novel antipsoriatic agents. Studies have investigated the structure-activity relationship of 1-hydroxyanthrone derivatives, aiming to identify compounds with improved efficacy and reduced side effects compared to anthralin [, ].

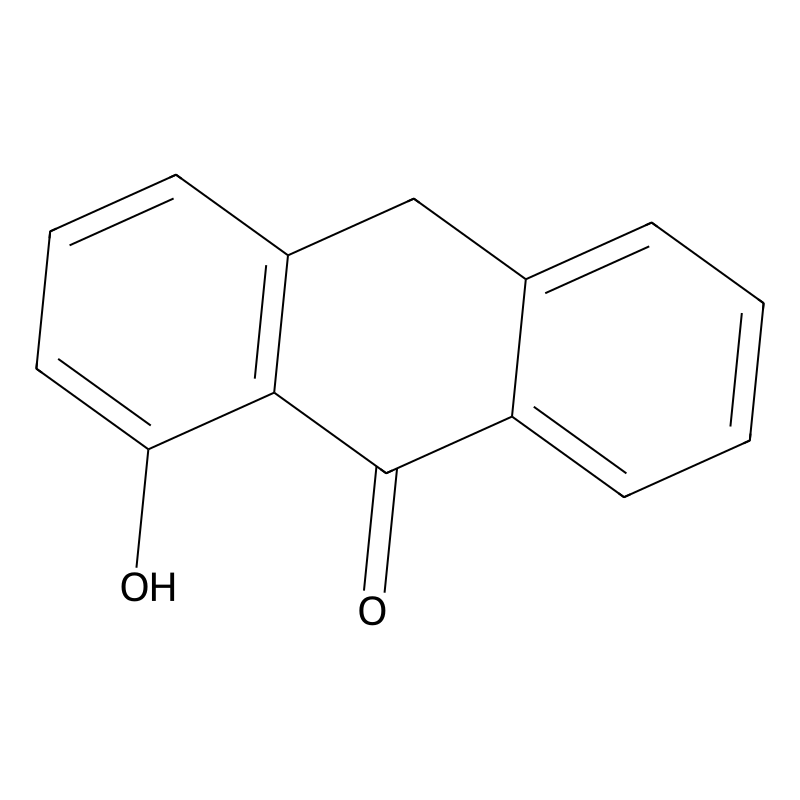

1-Hydroxyanthrone, also known as 1-hydroxy-9,10-anthraquinone, is an organic compound with the molecular formula . It is a derivative of anthraquinone and features a hydroxy group at the 1-position of the anthrone structure. This compound is notable for its role as an intermediate in the synthesis of various dyes and pharmaceuticals. The structure consists of three fused benzene rings with two carbonyl groups and one hydroxyl group, contributing to its chemical reactivity and biological activity.

- Oxidation: It can be oxidized to form anthraquinone, which is a key step in dye synthesis.

- Reduction: The compound can be reduced to form 1,10-dihydroxyanthrone.

- Grignard Reaction: The compound reacts with Grignard reagents to yield various alkyl-substituted derivatives .

- Cross-Coupling Reactions: It participates in Suzuki cross-coupling reactions with aryl boronic acids, facilitating the formation of more complex aryl-substituted derivatives .

1-Hydroxyanthrone exhibits significant biological activities:

- Anticancer Properties: Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines, such as DU-145 prostate cancer cells, at low concentrations (around 1.1 μM) .

- DNA Binding: The compound has shown potential in enhancing DNA synthesis in certain cell lines, indicating its role in cellular processes related to growth and proliferation .

- Antimicrobial Activity: Some derivatives of 1-hydroxyanthrone have demonstrated antimicrobial properties, making them candidates for further pharmacological studies .

The synthesis of 1-hydroxyanthrone can be achieved through several methods:

- Friedel-Crafts Reactions: Utilizing phthalic anhydrides or their derivatives with aromatic compounds.

- Diels-Alder Reactions: This method involves cycloaddition reactions that can introduce functional groups at specific positions on the anthraquinone core.

- Pd-Catalyzed Cross-Coupling Reactions: This modern technique allows for the selective functionalization of the anthraquinone core using aryl boronic acids .

1-Hydroxyanthrone is utilized in various fields:

- Dye Production: It serves as an intermediate in the manufacture of dyes due to its vibrant color properties.

- Pharmaceuticals: The compound and its derivatives are explored for their potential therapeutic applications, particularly in cancer treatment.

- Organic Electronics: Its unique electronic properties make it suitable for applications in organic semiconductors and photonic devices .

Interaction studies involving 1-hydroxyanthrone primarily focus on its binding affinity to DNA and proteins. Research indicates that it can interact with various biomolecules, influencing cellular pathways related to cancer progression and apoptosis. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-hydroxyanthrone, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dihydroxyanthraquinone | Dihydroxy derivative | Two hydroxyl groups; used as a dye (alizarin). |

| 1-Hydroxy-4-methylanthraquinone | Methyl-substituted | Exhibits different biological activities. |

| 9,10-Anthraquinone | Parent compound | Lacks hydroxyl group; widely used in dye industry. |

| 1-Hydroxy-2-methylanthraquinone | Methyl substitution | Potentially different reactivity due to methyl group. |

These compounds differ primarily in their functional groups and substitution patterns, which affect their reactivity and biological activity. The presence of a single hydroxy group in 1-hydroxyanthrone distinguishes it from other hydroxyanthraquinones that typically feature multiple hydroxyl groups.